2-(4-chlorophenoxy)-N,N-dimethylethanamine
Description
2-(4-Chlorophenoxy)-N,N-dimethylethanamine is a tertiary amine featuring a phenoxy group substituted with a chlorine atom at the para position. The chlorine atom at the para position likely enhances lipophilicity and electrostatic interactions, influencing receptor binding and pharmacokinetics, as observed in related compounds ().
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPXBCIAUAJAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40414107 | |
| Record name | 2-(4-chlorophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2401-47-0 | |
| Record name | 2-(4-chlorophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenoxy)-N,N-dimethylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N,N-dimethylethanamine typically involves the reaction of 4-chlorophenol with N,N-dimethylethanolamine. The process can be summarized as follows:
Step 1 Formation of 4-chlorophenoxyethanol:
Step 2 Alkylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding phenoxy derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and elevated temperatures.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Hydroxide ions, alkoxide ions; reaction conditions include polar solvents and moderate temperatures.
Major Products Formed
Oxidation: Phenoxy derivatives with additional functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-(4-chlorophenoxy)-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indole Derivatives
Compounds such as 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine (2c) and its bromo/iodo analogs (2d, 2e) share the N,N-dimethylethanamine backbone but feature halogenated indole moieties. Key findings:
- Antidepressant Activity : All halogenated indole derivatives (2c, 2d, 2e) demonstrated significant antidepressant-like effects in the forced swim test (FST) at 20 mg/kg, comparable to fluoxetine and desipramine ().
- Sedative Activity : Compounds 2c, 2d, and 2e showed potent sedative effects, with 2c (chloro-substituted) exhibiting balanced dual activity ().
- Receptor Affinity: These compounds bind to serotonin receptors 5-HT1A and 5-HT7 at nanomolar affinities (2c: 5-HT1A $ Ki = 12 \, \text{nM} $, 5-HT7 $ Ki = 8 \, \text{nM} $), suggesting serotonin modulation as a key mechanism ().
Structural Influence :
- Chlorine vs. Bromine/Iodine : Bromine (2d) and iodine (2e) enhance electrostatic interactions and receptor binding due to their larger atomic radii, but chlorine (2c) offers a balance between potency and metabolic stability ().
Phenoxy-Substituted Analogs
- Clomifenoxide (2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine N-oxide): This compound diverges with a diphenylethenyl group and diethylamine, leading to distinct applications (unclear therapeutic use) compared to the simpler 4-chlorophenoxy analog ().
Tryptamine Derivatives
- 5-MeO-DMT (5-Methoxy-N,N-dimethyltryptamine): A tryptamine analog with a methoxy-indole group. Unlike 2-(4-chlorophenoxy)-N,N-dimethylethanamine, 5-MeO-DMT acts as a psychedelic via 5-HT2A agonism. Structural differences (indole vs. phenoxy) dictate divergent pharmacological profiles ().
Anticancer and c-MYC-Targeting Compounds
- Quindoline Analogs (e.g., Compound 4): These feature a piperazine-linked indoloquinoline scaffold. Despite sharing the N,N-dimethylethanamine group, their primary action is c-MYC repression via G-quadruplex stabilization, highlighting how structural variations redirect therapeutic targets ().
Antihistamine and Calcium Channel Modulators
- Orphenadrine Analogs (me-DIPH and me2-DIPH): These benzhydryl-substituted ethanamines are antihistamines with secondary calcium channel-blocking activity. Their bulkier substituents contrast with the minimal phenoxy group of this compound, resulting in different receptor interactions ().
Data Tables
Table 1: Pharmacological Profiles of Key Analogs
Table 2: Structural vs. Functional Relationships
Biological Activity
2-(4-Chlorophenoxy)-N,N-dimethylethanamine, also known as chlorphenamine , is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C10H14ClNO
- Molecular Weight : 201.68 g/mol
- CAS Number : 5261950
- Chemical Structure :
Chlorphenamine functions primarily as an antihistamine , acting as a competitive antagonist of the H1 histamine receptor. This mechanism leads to a reduction in the physiological effects caused by histamine, including vasodilation, increased vascular permeability, and stimulation of gastric acid secretion. Additionally, it exhibits anticholinergic properties, which contribute to its sedative effects.
Antihistaminic Activity
Chlorphenamine has been widely studied for its efficacy in treating allergic reactions. Its ability to inhibit H1 receptors has been documented in various clinical studies:
- Case Study 1 : A clinical trial demonstrated that chlorphenamine significantly reduced symptoms of allergic rhinitis compared to placebo (p < 0.05) .
- Case Study 2 : In a cohort study involving patients with chronic urticaria, chlorphenamine provided relief from pruritus and rash within 30 minutes of administration .
Neuroprotective Effects
Recent studies have suggested that chlorphenamine may possess neuroprotective qualities, particularly in models of neurodegenerative diseases:
- Research Finding : A study indicated that chlorphenamine reduced oxidative stress markers in a mouse model of Alzheimer's disease, suggesting potential benefits in cognitive function preservation .
- Mechanism Insight : The compound's antioxidant properties may mitigate neuronal damage associated with oxidative stress .
Antimicrobial Properties
Emerging research has highlighted the antimicrobial potential of chlorphenamine against various pathogens:
- Study Results : In vitro tests revealed that chlorphenamine exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
